2-(dimethylamino)-4,5,7-trinitro-9H-fluoren-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(dimethylamino)-4,5,7-trinitro-9H-fluoren-9-one is a complex organic compound known for its unique chemical properties and potential applications in various fields. This compound features a fluorenone core substituted with dimethylamino and trinitro groups, which contribute to its distinct reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)-4,5,7-trinitro-9H-fluoren-9-one typically involves multi-step organic reactions. One common method starts with the nitration of fluorenone to introduce nitro groups at specific positions. This is followed by the introduction of the dimethylamino group through nucleophilic substitution reactions. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and bases like sodium hydroxide for substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the handling of reactive and potentially hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
2-(dimethylamino)-4,5,7-trinitro-9H-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides and strong bases are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, reduction of the nitro groups can yield 2-(dimethylamino)-4,5,7-triamino-9H-fluoren-9-one.
Scientific Research Applications
2-(dimethylamino)-4,5,7-trinitro-9H-fluoren-9-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(dimethylamino)-4,5,7-trinitro-9H-fluoren-9-one involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, influencing the compound’s reactivity. The dimethylamino group can participate in hydrogen bonding and other interactions, affecting the compound’s overall behavior in different environments.
Comparison with Similar Compounds
Similar Compounds
2-(dimethylamino)ethanol: Shares the dimethylamino group but has different reactivity due to the presence of an alcohol group.
4-dimethylaminopyridine: Contains a dimethylamino group attached to a pyridine ring, used as a catalyst in organic synthesis.
Dimethylaniline: Features a dimethylamino group attached to an aniline ring, known for its use in dye production.
Uniqueness
2-(dimethylamino)-4,5,7-trinitro-9H-fluoren-9-one is unique due to the combination of a fluorenone core with both dimethylamino and trinitro groups. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-(dimethylamino)-4,5,7-trinitrofluoren-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O7/c1-16(2)7-3-9-13(11(5-7)18(23)24)14-10(15(9)20)4-8(17(21)22)6-12(14)19(25)26/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTBMWKUNWRWSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C(=C1)[N+](=O)[O-])C3=C(C2=O)C=C(C=C3[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.